Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride
Description
Ethyl 3-hydroxypyridine-2-carboxylate hydrochloride is a pyridine derivative featuring a hydroxyl group at position 3 and an ethyl carboxylate ester at position 2, with the compound existing as a hydrochloride salt. This structure enhances its solubility in polar solvents compared to its free base form. Key properties include a molecular formula of $ \text{C}8\text{H}9\text{NO}_3\cdot\text{HCl} $ (derived from free base data in ) and applications in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C8H10ClNO3 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
ethyl 3-hydroxypyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-2-12-8(11)7-6(10)4-3-5-9-7;/h3-5,10H,2H2,1H3;1H |
InChI Key |
IHAGWKJJSCLWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)O.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Hydroxypyridine Derivatives
The Mitsunobu reaction is pivotal for introducing alkyl or aryl groups to hydroxyl-bearing pyridine cores. In a representative protocol, 5-hydroxypyridine-2-carboxylic acid undergoes esterification with methanol to form methyl 5-hydroxypyridine-2-carboxylate, followed by alkylation with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate under Mitsunobu conditions. This step employs cyanomethylenetributylphosphorane (Tsunoda’s reagent) and triphenylphosphine in tetrahydrofuran (THF) at 0°C to room temperature, achieving a 69% yield over two steps. Subsequent hydrolysis with 1.0 M NaOH in THF/methanol at 60°C regenerates the carboxylic acid, which is then condensed with piperazine derivatives using carbodiimide coupling agents.
Demethylation of Methoxy Precursors
A common strategy involves the synthesis of 3-methoxypyridine-2-carboxylate derivatives, followed by demethylation to yield the 3-hydroxypyridine scaffold. For example, 3-methoxy-5-phenoxypyridine-2-carbonitrile is treated with hydrobromic acid (HBr) in glacial acetic acid at 120°C for 8 hours, resulting in 3-hydroxy-5-phenoxypyridine-2-methanoic acid with a 60% yield. This method highlights the robustness of HBr for cleaving methoxy groups without compromising the pyridine ring’s integrity.
Ullmann Coupling for Aryloxy Substitutions
Copper-Catalyzed Ether Formation
The Ullmann reaction enables the introduction of aryloxy groups at the 5-position of the pyridine ring. In a patented procedure, 5-bromo-3-methoxypyridine-2-carbonitrile reacts with 2,3-dimethylphenol in the presence of cuprous iodide (CuI), N,N-dimethylglycine, and cesium carbonate in 1,4-dioxane at 120°C. This yields 5-(2,3-dimethylphenoxy)-3-methoxy-pyridine-2-carbonitrile with an 80.7% yield after column chromatography. The reaction’s success hinges on the ligand-assisted activation of the copper catalyst, which facilitates the coupling of electron-rich phenols with bromopyridines.
Hydrolysis and Esterification
Following Ullmann coupling, the nitrile group at the 2-position is hydrolyzed to a carboxylic acid using HBr in acetic acid. Subsequent esterification with ethanol in the presence of thionyl chloride (SOCl₂) or via Fischer esterification produces the ethyl ester. For instance, treating 3-hydroxy-5-phenoxypyridine-2-methanoic acid with ethanol and SOCl₂ at reflux for 4 hours yields ethyl 3-hydroxy-5-phenoxypyridine-2-carboxylate, which is then converted to the hydrochloride salt using HCl gas in diethyl ether.
Optimization of Reaction Conditions and Yields
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates during Mitsunobu reactions, while 1,4-dioxane is preferred for Ullmann couplings due to its high boiling point and compatibility with copper catalysts. Elevated temperatures (120°C) are critical for achieving complete conversion in both Ullmann and demethylation steps.
Purification Techniques
Column chromatography remains the gold standard for purifying intermediates, with silica gel and eluents such as chloroform/methanol (10:1) or ethyl acetate/petroleum ether (1:4) effectively separating regioisomers. Recrystallization from ethanol/water mixtures further purifies the final hydrochloride salt, as evidenced by a 73% yield for benzyl 2-(3-hydroxy-5-phenoxypyridine-2-formamido) acetate.
Comparative Analysis of Synthetic Methodologies
Challenges in Scale-Up and Industrial Adaptation
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted pyridine compounds .
Scientific Research Applications
Biological Activities
Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride exhibits several notable biological activities:
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes, which could lead to therapeutic applications in treating diseases associated with enzyme dysfunctions.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 mg/mL |
| Escherichia coli | 0.073 mg/mL |
| Klebsiella pneumoniae | 0.109 mg/mL |
These findings suggest its potential as a lead compound in the development of new antibiotics .
Antiviral Potential
Recent studies have indicated that compounds structurally related to this compound exhibit antiviral properties, making it a candidate for further investigation in antiviral drug development .
Therapeutic Applications
The therapeutic potential of this compound extends to several areas:
Neurological Disorders
Given its ability to inhibit certain enzymes, there is potential for this compound in treating neurological disorders where enzyme inhibition plays a crucial role.
Antiparasitic Activity
Some derivatives of pyridine compounds have shown promising results against parasitic infections, indicating that this compound may also possess similar properties .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in various applications:
- A study on the bioconversion of pyridine derivatives demonstrated that using whole-cell systems could enhance the yields of hydroxylated products significantly, showcasing the compound's utility in synthetic biology .
- Another research effort focused on synthesizing derivatives showed that certain modifications could enhance the antimicrobial potency against resistant strains, paving the way for new therapeutic agents .
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The compound is compared with three analogues:
3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride (CAS 2089255-34-3): Substitutes the hydroxyl group at position 3 with an ethylamino group ($-\text{NHCH}2\text{CH}3$), altering hydrogen-bonding capacity and basicity .
Ethyl pyrrolidine-2-carboxylate hydrochloride : Replaces the pyridine ring with a saturated pyrrolidine ring, reducing aromaticity and increasing conformational flexibility .
Ethyl 3-hydroxypyridine-2-carboxylate (free base) : Lacks the hydrochloride salt, resulting in lower polarity and solubility .
Table 1: Structural and Physical Property Comparison
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Salt Form |
|---|---|---|---|---|
| Ethyl 3-hydroxypyridine-2-carboxylate HCl | $ \text{C}8\text{H}{10}\text{ClNO}_3 $ | 203.63 (calc.) | Pyridine, −OH, −COOEt | Hydrochloride |
| 3-(Ethylamino)pyridine-2-carboxylic acid HCl | $ \text{C}8\text{H}{11}\text{ClN}2\text{O}2 $ | 202.64 | Pyridine, −NHCH$2$CH$3$, −COOH | Hydrochloride |
| Ethyl pyrrolidine-2-carboxylate HCl | $ \text{C}7\text{H}{14}\text{ClNO}_2 $ | 187.64 | Pyrrolidine, −COOEt | Hydrochloride |
| Ethyl 3-hydroxypyridine-2-carboxylate | $ \text{C}8\text{H}9\text{NO}_3 $ | 167.16 | Pyridine, −OH, −COOEt | Free base |
Hydrogen Bonding and Crystallization
The hydroxyl group in Ethyl 3-hydroxypyridine-2-carboxylate hydrochloride enables stronger hydrogen-bonding interactions compared to the ethylamino or pyrrolidine analogues. This influences crystal packing and solubility. For instance, the hydroxyl group can act as both a donor and acceptor, forming extended networks as per Etter’s graph set analysis . In contrast, the ethylamino group in 3-(ethylamino)pyridine-2-carboxylic acid hydrochloride primarily acts as a hydrogen bond donor, leading to distinct crystal motifs .
Solubility and Reactivity
- Hydrochloride Salts : The hydrochloride form of Ethyl 3-hydroxypyridine-2-carboxylate exhibits higher solubility in water and polar solvents compared to its free base. A similar trend is observed in Ethyl pyrrolidine-2-carboxylate hydrochloride .
- Ester Reactivity : The ethyl carboxylate ester in all compounds is susceptible to hydrolysis under acidic or basic conditions. However, the electron-withdrawing pyridine ring in Ethyl 3-hydroxypyridine derivatives may accelerate hydrolysis compared to pyrrolidine-based esters .
Biological Activity
Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula CHClNO and a molecular weight of 203.62 g/mol. Its structure features a hydroxypyridine ring, which is crucial for its biological activity. The presence of hydroxyl and carboxyl functional groups allows for various chemical interactions, enhancing its potential as a therapeutic agent.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
- Neuroprotective Effects : Studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. It appears to modulate neuroinflammatory responses and promote neuronal survival under stress conditions .
- Antioxidant Activity : this compound has been identified as an antioxidant, scavenging free radicals and reducing oxidative stress in cells .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The compound interacts with various enzymes, influencing their activity through competitive inhibition or allosteric modulation. This interaction is particularly relevant in the context of metabolic pathways associated with disease states.
- Receptor Binding : It has been shown to bind to specific receptors in the central nervous system, potentially affecting neurotransmitter release and neuronal excitability.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyridine Ring : Starting from appropriate precursors, the pyridine ring is constructed through cyclization reactions.
- Hydroxylation : The introduction of the hydroxyl group can be achieved via oxidation reactions using various reagents.
- Carboxylation : The carboxylic acid group is introduced through carboxylation reactions or by hydrolysis of esters.
These methods can be optimized to enhance yield and purity depending on the desired application.
Case Studies
Several studies have highlighted the potential applications of this compound:
- A study published in PMC demonstrated its efficacy as an antimicrobial agent against Gram-positive and Gram-negative bacteria, showcasing a significant reduction in bacterial viability at low concentrations .
- Another investigation focused on its neuroprotective effects in models of oxidative stress, where it significantly reduced neuronal cell death compared to untreated controls .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other pyridine derivatives. Below is a comparative table highlighting key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | CHClNO | Antimicrobial, neuroprotective, antioxidant properties |
| N-Ethyl-3-hydroxypyridine-2-carboxamide | C8H10N2O2 | Contains an amide group; potential for different activity |
| Ethyl Pyridine-4-Carboxylate | C7H7NO2 | Different position of carboxylic group; varied effects |
This table illustrates how this compound stands out due to its specific functional groups that influence its reactivity and biological activity compared to similar compounds.
Q & A
Q. How to resolve spectral overlaps in ¹H NMR for structurally similar impurities?
- Methodological Answer : Employ 2D NMR techniques (e.g., COSY, HSQC) to assign proton signals. Use DOSY to differentiate impurities based on diffusion coefficients. Spike with authentic standards (e.g., ethyl 4-hydroxypyridine-2-carboxylate) to confirm peak identities .
Notes on Evidence Utilization
- Synthesis : Derived from analogous esterification methods for pyrrolidine/pyridine derivatives .
- Crystallography : SHELX refinement and Etter’s graph set analysis are gold standards for structural validation .
- Biological Assays : Antimicrobial testing protocols adapted from related hydrochloride salts .
- Isotopic Labeling : Methodology extrapolated from creatine ethyl ester HCl studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
